N~1~-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Overview
Description
N~1~-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. The structure also includes a tetrahydrocyclopenta[c]chromen moiety, which adds to its chemical complexity and potential biological activity.
Preparation Methods
The synthesis of N1-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves multiple steps, typically starting with the preparation of the morpholinosulfonyl phenyl intermediate. This intermediate is then reacted with the appropriate acetamide derivative under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N~1~-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N~1~-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group may play a role in binding to enzymes or receptors, while the chromen moiety could be involved in modulating biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N~1~-[4-(morpholinosulfonyl)phenyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can be compared with other similar compounds such as:
Phenoxy acetamide derivatives: These compounds share a similar acetamide structure but differ in their substituents and overall activity.
Indole derivatives: Indole-based compounds have diverse biological activities and can be used as a reference for studying the biological effects of the target compound.
Quinoline derivatives: These compounds are known for their pharmacological properties and can provide insights into the potential therapeutic applications of the target compound.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c27-23(25-16-4-7-18(8-5-16)34(29,30)26-10-12-31-13-11-26)15-32-17-6-9-20-19-2-1-3-21(19)24(28)33-22(20)14-17/h4-9,14H,1-3,10-13,15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVMJPOLLMXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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